6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 4-position, a methyl group at the 1-position, and a furyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with an appropriate diketone or ketoester to form the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Furyl Group Addition: The furyl group is typically introduced through a Suzuki coupling reaction, where a furyl boronic acid or ester reacts with a halogenated pyrazole intermediate.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide, along with nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity by increasing the compound’s lipophilicity and electronic effects. The furyl group may contribute to additional interactions with the target site, while the pyrazole ring provides a rigid scaffold that ensures proper orientation of the functional groups.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-furyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 6-(2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 6-(2-pyridyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the furyl group, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(furan-2-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c1-18-11-7(6-16-18)8(12(13,14)15)5-9(17-11)10-3-2-4-19-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVXBSGESVPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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